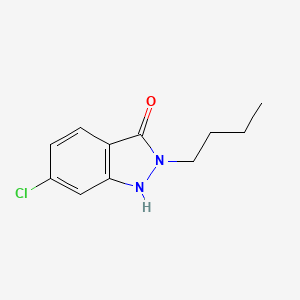

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one

Description

Properties

CAS No. |

89438-58-4 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

2-butyl-6-chloro-1H-indazol-3-one |

InChI |

InChI=1S/C11H13ClN2O/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13-14/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

WSFQALWBBIIXBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chloro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of 2-butyl-4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and ensuring the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-chloro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indazolones, including 2-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies demonstrate that certain indazolone derivatives can effectively target specific pathways involved in tumor growth and metastasis, enhancing their potential as therapeutic agents against cancers such as breast and lung cancer .

Anti-inflammatory Properties

Indazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition may provide therapeutic benefits in conditions like arthritis and chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Agricultural Applications

Pesticidal Activity

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Research has indicated that indazole derivatives can act as effective fungicides and insecticides, providing a means to protect crops from pests while minimizing environmental impact. Field studies have shown promising results in controlling common agricultural pests without significant toxicity to beneficial insects .

Material Science

Polymer Development

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound demonstrated its effectiveness against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of the compound, it was observed that treatment with this compound resulted in a marked decrease in TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential use in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-Butyl-6-chloro-1H-indazol-3(2H)-one would depend on its specific biological or chemical activity. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

2-Isopropyl-1,2-dihydro-3H-indazol-3-one (C₁₀H₁₃N₂O)

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one (C₉H₈ClN₂O)

- Substituents: Chlorine at position 6 and methyl groups at positions 1 and 2.

- Commercial Availability: Marketed by Dayang Chem (Hangzhou) Co., Ltd., with CAS No. 91366-75-5 .

2-Benzyl-1,2-dihydro-3H-indazol-3-one (C₁₄H₁₃N₂O)

- Substituents: Benzyl group at position 2.

- Synthesis : Achieved in 69% yield via photochemical methods; forms black crystals (mp: 170–172 °C) .

Data Tables

Table 1: Comparative Analysis of Indazol-3-one Derivatives

Table 2: Spectroscopic Data Comparison

Research Findings and Implications

- Synthetic Flexibility : Photochemical methods are effective for 2-substituted indazolones but may require optimization for 1-substituted derivatives like the target compound .

- Lipophilicity Trends : The butyl chain in this compound enhances lipophilicity compared to methyl or isopropyl analogs, suggesting improved membrane permeability in biological systems .

- Electronic Effects: Chlorine at position 6 stabilizes the indazolone core through electron withdrawal, a feature shared with 6-Chloro-1,2-dimethyl analog but absent in non-chlorinated derivatives .

Biological Activity

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS No. 89438-58-4) is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 2-butyl-6-chloro-1H-indazol-3-one |

| CAS Number | 89438-58-4 |

The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. The specific mechanism remains to be fully elucidated, but it is hypothesized that the compound may modulate cellular pathways by affecting protein interactions and signaling cascades.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

- Microtubule Assembly Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit microtubule assembly at concentrations around 20 µM, indicating a potential role as microtubule-destabilizing agents .

- Apoptosis Induction : In cellular studies involving breast cancer cells (MDA-MB-231), certain analogs were shown to enhance caspase activity and induce morphological changes characteristic of apoptosis at concentrations as low as 1 µM .

Study on Anticancer Efficacy

A study examined the effects of several indazole derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability and increased apoptosis markers compared to controls. The study concluded that modifications in the indazole structure could enhance anticancer activity .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of indazole derivatives, revealing that specific substitutions on the indazole ring could lead to increased efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microbiological methods .

Q & A

Q. What are the recommended synthetic routes for 2-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is a viable approach for introducing substituents to the indazole core. For example, tert-butyl and aryl groups can be incorporated using palladium diacetate (0.05–0.1 eq), triphenylphosphine (0.1–0.3 eq), and sodium carbonate (1.5–2 eq) in a polar solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . Optimization should focus on ligand-to-metal ratios, temperature, and boronic acid equivalents. Purity can be improved via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to determine retention time (Rt) and confirm molecular weight via m/z (e.g., [M+H]+ ions) .

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to verify substituent positions and indazole ring integrity.

- Purity : Ensure >95% purity via UV detection at 254 nm.

Q. How can stability studies be designed to assess degradation under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : Treat with 3% H2O2 at room temperature.

- Photostability : Use ICH Q1B guidelines (UV/visible light exposure).

Monitor degradation via HPLC and LCMS to identify breakdown products.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for batch-to-batch variability in compound synthesis. For example, discrepancies in IC50 values may arise from impurities; re-test compounds after repurification via preparative HPLC . Structural confirmation via X-ray crystallography can resolve ambiguities in stereochemistry or tautomerism .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-butyl and 6-chloro substituents?

- Methodological Answer :

- Synthetic modifications : Replace the butyl group with shorter/longer alkyl chains (e.g., methyl, hexyl) and substitute chlorine with other halogens (e.g., F, Br).

- Biological testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR. Correlate substituent hydrophobicity (logP) with activity.

- Computational modeling : Perform docking studies to assess steric/electronic effects of substituents on binding affinity.

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Gene expression profiling : Use RNA-seq or qPCR to identify downstream targets.

- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to isolate interacting proteins.

- Knockdown/overexpression : CRISPR-Cas9 or siRNA to confirm target dependency.

Notes

- Avoid commercial suppliers like InterBioScreen or ChemBridge for sourcing analogs; prioritize in-house synthesis for reproducibility.

- For advanced SAR, collaborate with computational chemists to integrate MD simulations or QSAR models.

- Contradictory data often arise from unaccounted tautomeric forms; use variable-temperature NMR to probe dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.